Z-ATAD-FMK is classified as a caspase inhibitor, specifically targeting caspase-12. It is commercially available from various suppliers, including BioVision and ProteinTec. The compound is synthesized through peptide chemistry techniques that allow for the incorporation of fluoromethylketone functionality, which is crucial for its inhibitory action on caspases.
The synthesis of Z-ATAD-FMK typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process includes the following steps:
The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.
Z-ATAD-FMK has a specific molecular structure characterized by its peptide backbone and the presence of the fluoromethylketone moiety. The molecular formula can be represented as follows:
The structure consists of a sequence of amino acids linked by peptide bonds, with the fluoromethylketone group providing its functional properties.
Z-ATAD-FMK primarily functions through its interaction with caspase-12. The mechanism involves:
Research has demonstrated that treatment with Z-ATAD-FMK can significantly reduce apoptotic markers in various cell types under stress conditions, such as endoplasmic reticulum stress.
The mechanism of action for Z-ATAD-FMK involves several key processes:
Studies have shown that Z-ATAD-FMK can alter the expression levels of proteins involved in apoptosis and inflammation, further elucidating its role in these biological processes.
Z-ATAD-FMK exhibits several notable physical and chemical properties:
Characterization methods such as HPLC are employed to assess purity and stability over time.
Z-ATAD-FMK finds applications in various fields of scientific research:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4